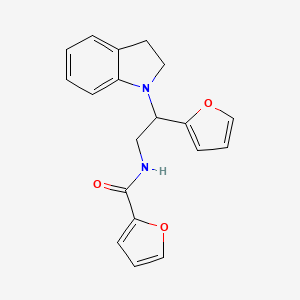

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), which is a key signaling lipid involved in various cellular processes. FIPI has been widely used in scientific research to investigate the role of PLD and PA in cell signaling and physiology.

Applications De Recherche Scientifique

Bioactive Applications

Furan derivatives have been extensively studied for their bioactive properties, particularly in the context of drug design and medicinal chemistry. Furan and thiophene rings are structural units in bioactive molecules demonstrating antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. These heterocycles are utilized in modifying purine and pyrimidine nucleobases and nucleosides, showcasing the importance of furan derivatives in the development of therapeutic agents (Ostrowski, 2022).

Biomass Conversion to Furan Derivatives

The conversion of plant biomass into furan derivatives represents a sustainable approach to accessing a new generation of polymers, functional materials, and fuels. This research area focuses on utilizing furan derivatives, such as 5-Hydroxymethylfurfural (HMF), for creating renewable feedstocks for the chemical industry. Such derivatives have potential applications in producing monomers, polymers, and even fuels, highlighting the versatility of furan compounds in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization

Biocatalysis offers a selective approach to modifying furan derivatives under mild conditions. The instability of furans poses challenges for their synthetic modifications, but biocatalytic processes, including biodetoxification and solvent-free esterifications, present opportunities for creating value-added products from furan compounds. This area of research is particularly promising for developing sustainable and selective synthetic routes for furan-based chemicals (Domínguez de María & Guajardo, 2017).

Health Implications of Furan Fatty Acids

Furan fatty acids, found in various natural sources, have been associated with both potential health benefits and risks. These compounds exhibit antioxidant and anti-inflammatory activities, but their relationship with metabolic conditions such as diabetes and renal health remains complex and requires further investigation. The health implications of furan fatty acids, including their potential benefits and risks, exemplify the diverse biological activities and effects of furan derivatives on human health (Xu et al., 2017).

Propriétés

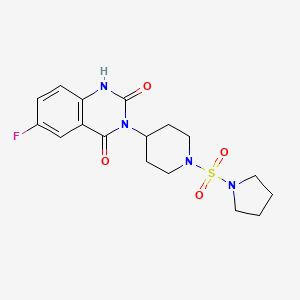

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXVYVYDOSDUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)

![2-cyclohexyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2804148.png)

![[(4R,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2804149.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2804152.png)

![5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-3-carboxamide](/img/structure/B2804153.png)